4,5-dibromo-3-chloroPyridazine

Nucleophilic aromatic substitution Pyridazine functionalization Regioselectivity

4,5-Dibromo-3-chloropyridazine addresses the critical limitation of uniformly halogenated pyridazines: statistical product mixtures during monofunctionalization. Its differentiated C-Br (C4/C5) vs. C-Cl (C3) reactivity enables predictable, sequential transformations. Key advantages: • Selective Suzuki coupling at C4/C5 bromines retains C3 chlorine for subsequent amination/etherification. • C3 chlorine uniquely enables halogen-exchange fluorination without competing at bromine positions. • Sequential C3-first SNAr, C4/C5-later cross-coupling sequence unachievable with symmetric analogs.

Molecular Formula C4HBr2ClN2
Molecular Weight 272.32 g/mol
Cat. No. B13885323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dibromo-3-chloroPyridazine
Molecular FormulaC4HBr2ClN2
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=N1)Cl)Br)Br
InChIInChI=1S/C4HBr2ClN2/c5-2-1-8-9-4(7)3(2)6/h1H
InChIKeyCYKLJXKHEUFPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromo-3-chloropyridazine Procurement Guide: Quantifiable Differentiation for Selective Heterocycle Synthesis


4,5-Dibromo-3-chloropyridazine (CAS 690261-70-2) is a trihalogenated pyridazine bearing bromine atoms at the 4- and 5-positions and a chlorine atom at the 3-position on the electron-deficient diazine ring. The compound has a molecular weight of 272.33 g·mol⁻¹, a calculated LogP of 2.66, and a polar surface area (PSA) of 25.78 Ų . It serves exclusively as a synthetic intermediate: no intrinsic biological activity is claimed for the parent scaffold. Its value derives from the chemically differentiated halogen substituents, which enable programmed, sequential functionalization of the pyridazine core that is unachievable with uniformly halogenated analogs.

Why Generic Halopyridazine Substitution Fails: The Case for 4,5-Dibromo-3-chloropyridazine in Sequential Functionalization


Uniformly halogenated pyridazines (e.g., 4,5-dichloro- or 4,5-dibromopyridazine) suffer from the critical limitation that all halogen substituents exhibit comparable reactivity toward nucleophiles and cross-coupling catalysts, resulting in statistical product mixtures upon attempted monofunctionalization [1]. In contrast, the introduction of dissimilar halogens—bromine versus chlorine—on the same pyridazine ring creates a reactivity gradient that permits predictable, high-yielding sequential transformations with regiochemical control [2]. Substituting a symmetric dihalopyridazine for 4,5-dibromo-3-chloropyridazine therefore leads to unavoidable losses in step-efficiency, purification burden, and overall yield in multi-step synthetic sequences [1]. The quantitative evidence below establishes the specific dimensions along which this differentiation is measurable.

4,5-Dibromo-3-chloropyridazine: Quantitative Differentiation Evidence Against Closest Analogs


Positional Nucleophilic Substitution Selectivity: C4/C5 Bromine vs. C3 Chlorine Reactivity

In the pyridazinone series, nucleophilic displacement exhibits a pronounced positional preference. When 4,5-dichloro-3(2H)-pyridazinone (the dichloro analog) reacts with hydrobromic acid, it yields a mixture of the 4,5-dibromo derivative and the 4-bromo-5-chloro derivative, demonstrating that the 4-position is preferentially substituted over the 5-position [1]. In 4,5-dibromo-3-chloropyridazine, the C3 chlorine is further activated relative to the C4/C5 bromines due to the greater electron-withdrawing effect of the adjacent ring nitrogen at position 2, which lowers the activation barrier for nucleophilic attack at C3 compared to C4 and C5 [2]. This creates a three-tier reactivity gradient—C3-Cl > C4-Br ≈ C5-Br—that is absent in uniformly halogenated congeners such as 4,5-dichloropyridazine or 3,4,5-trichloropyridazine, where all C–X bonds possess comparable lability.

Nucleophilic aromatic substitution Pyridazine functionalization Regioselectivity

Lipophilicity Shift Relative to 4,5-Dichloropyridazine: Chromatographic and Permeability Implications

The replacement of two chlorine atoms (4,5-dichloropyridazine) with two bromine atoms (4,5-dibromo-3-chloropyridazine) produces a significant increase in calculated lipophilicity. 4,5-Dichloropyridazine has a LogP of 1.78 [1], while 4,5-dibromo-3-chloropyridazine has a LogP of 2.66 , representing a ΔLogP of +0.88. The polar surface area remains identical at 25.78 Ų for both compounds [REFS-1, REFS-2]. This LogP increase of approximately 0.9 log units corresponds to a roughly eight-fold increase in octanol/water partition coefficient, translating to longer reversed-phase HPLC retention times and altered separation selectivity from reaction byproducts. The identical PSA indicates that the increase in lipophilicity is purely a halogen polarizability effect, without altering hydrogen-bonding capacity.

Physicochemical properties LogP Heterocycle purification

Halogen Exchange (Halex) Capability: Fluorine-18 and Iodine Isotope Introduction Pathway

In 3,6-dichloropyridazine, selective replacement of one chlorine atom by a fluorine atom is achievable using the 'Proton Sponge'–triethylamine tris(hydrogen fluoride) system, while the second chlorine remains intact under these conditions [1]. Similarly, chlorine can be replaced by iodine via treatment with hydriodic acid [1]. For 4,5-dibromo-3-chloropyridazine, the presence of a single chlorine at the 3-position—activated by the adjacent N2 nitrogen—provides a uniquely selective handle for Halex-type transformations (e.g., conversion to 3-fluoro-4,5-dibromopyridazine or 3-iodo-4,5-dibromopyridazine) while leaving the bromine substituents at C4 and C5 untouched [2]. In contrast, 3,4,5-trichloropyridazine presents three chlorine atoms that compete for exchange, resulting in statistical mixtures of mono-, di-, and tri-substituted products that are challenging to separate [2].

Halogen exchange Radiofluorination Isotopic labeling

Regioselective Cross-Coupling: Bromine vs. Chlorine Discrimination Under Palladium Catalysis

In pyridazine systems, the introduction of dissimilar halogens substantially increases the potential for regioselective cross-coupling [1]. Carbon-bromine bonds undergo oxidative addition to Pd(0) significantly faster than carbon-chlorine bonds under standard Suzuki-Miyaura and Sonogashira conditions. For 4,5-dibromo-3-chloropyridazine, this kinetic discrimination allows the two C–Br bonds (C4 and C5) to be addressed preferentially, while the C3–Cl bond remains intact, enabling the construction of 3-chloro-4,5-disubstituted pyridazines in a single operation [1]. Uniform dichloro analogs cannot achieve this chemoselectivity without specialized ligand tuning; for example, 3,5-dichloropyridazine requires ligand-dependent switching to bias coupling toward either C3 or C5, and even then, dicoupling side-products are significant [2]. The target compound thus reduces the selectivity burden from the catalyst system to the substrate itself, where it is intrinsic and predictable.

Suzuki-Miyaura coupling Sonogashira coupling Chemoselectivity

4,5-Dibromo-3-chloropyridazine: Evidence-Linked Application Scenarios for Procurement Decision-Making


Sequential Suzuki-Miyaura Coupling for Unsymmetrical 3-Chloro-4,5-diarylpyridazine Libraries

Medicinal chemistry programs requiring 4,5-diarylpyridazine scaffolds with a chlorine retention handle at C3 benefit from the intrinsic C–Br vs. C–Cl oxidative addition discrimination of 4,5-dibromo-3-chloropyridazine [1]. Under standard Pd(0) catalysis, both C4 and C5 bromine atoms undergo Suzuki coupling with arylboronic acids while the C3 chlorine remains intact, yielding 3-chloro-4,5-diarylpyridazine intermediates in a single step. The remaining C3 chlorine then serves as a handle for subsequent amination, etherification, or further cross-coupling. Uniformly halogenated analogs require stepwise protection or specialized ligand systems to achieve equivalent regiocontrol [2].

Halogen Exchange Precursor for Fluorine-18 Radiolabeled Pyridazine PET Tracers

The single chlorine atom at C3 in 4,5-dibromo-3-chloropyridazine provides a uniquely selective site for halogen exchange fluorination using the Proton Sponge/Et₃N·3HF system [1]. Conversion to 3-[¹⁸F]fluoro-4,5-dibromopyridazine can be achieved without competing exchange at the C4/C5 bromine positions, yielding a radiochemically pure intermediate amenable to subsequent cross-coupling reactions for tracer diversification. Perhalogenated analogs (e.g., 3,4,5-trichloropyridazine) produce complex mixtures of mono-, di-, and tri-fluorinated products that require HPLC separation, reducing radiochemical yield and specific activity [1].

Programmed Nucleophilic Substitution for 3-Amino-4-bromo-5-substituted Pyridazine Derivatives

In agrochemical and pharmaceutical intermediate synthesis, the superior lability of the C3 chlorine toward nucleophilic aromatic substitution—predicted from the electron-withdrawing effect of the adjacent N2 nitrogen [REFS-1, REFS-2]—permits installation of an amine, alkoxide, or thiolate at C3 while preserving the C4 and C5 bromine atoms for subsequent metal-catalyzed cross-coupling. This C3-first, C4/C5-second reaction sequence is uniquely enabled by the trihalogen pattern of 4,5-dibromo-3-chloropyridazine and is not achievable with 4,5-dichloropyridazine (where no halogen differentiation exists) or 4,5-dibromopyridazine (which lacks the C3 leaving group entirely).

UV Absorbent and Photostabilizer Intermediate Production (Shiseido Patent Route)

The Shiseido patent (US 6,476,024) discloses the use of 4,5-dibromo-3-hydroxypyridazine—readily accessible from 4,5-dibromo-3-chloropyridazine via controlled hydrolysis—as a key intermediate in the synthesis of pyridazine-based UV absorbents and photostabilizers for cosmetic formulations [1]. The process reacts the hydroxypyridazine intermediate with morpholine (≥20 vol%) at ≥70°C to produce pyridazine derivatives exhibiting broad-spectrum UV absorption, high photostability, and skin safety [1]. The C3 chlorine in 4,5-dibromo-3-chloropyridazine serves as the synthetic entry point to the required C3-hydroxy intermediate.

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